Tomopenem

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du tomopénème implique plusieurs étapes, à partir de la structure de base du β-lactameLes conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de groupes protecteurs pour garantir la stabilité des intermédiaires .

Méthodes de production industrielle

La production industrielle du tomopénème suit une voie de synthèse similaire mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir un rendement et une pureté élevés. Le procédé est conçu pour minimiser les déchets et réduire les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

Le tomopénème subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le tomopénème peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le sulfoxyde en sulfure.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle β-lactame, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués du tomopénème .

Applications de la recherche scientifique

Le tomopénème a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude des antibiotiques β-lactames et de leur réactivité.

Biologie : Investigué pour ses effets sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance.

Médecine : Exploré comme traitement potentiel des infections causées par des bactéries résistantes aux médicaments.

Industrie : Utilisé dans le développement de nouveaux antibiotiques et comme étalon de référence dans le contrôle de la qualité

Mécanisme d'action

Le tomopénème exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles pour la réticulation des chaînes de peptidoglycane dans la paroi cellulaire bactérienne. Cela conduit à l'affaiblissement de la paroi cellulaire et à la lyse cellulaire finale. Les cibles moléculaires comprennent les PBP dans les bactéries à Gram positif et à Gram négatif .

Applications De Recherche Scientifique

Tomopenem, formerly known as RO4908463/CS-023, is an injectable 2-substituted 1-β-methyl carbapenem antibiotic that has demonstrated in vitro and in vivo activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella spp .

Mechanism of Action: this compound binds with high affinity to penicillin-binding proteins (PBP1, PBP2, and PBP4) in Staphylococcus aureus .

Antimicrobial Activity:

- This compound exhibits potent in vitro activity against MRSA, with MIC50 and MIC90 values of 2 and 4 to 16 mg/liter, respectively . These values are lower than those of imipenem and meropenem for MRSA .

- It retains in vitro potency against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella spp., as well as Pseudomonas aeruginosa .

- This compound has demonstrated activity against imipenem-resistant and meropenem-resistant strains of P. aeruginosa .

Pharmacodynamic Effects:

- Staphylococcus aureus is rapidly cleared in vitro following exposure to this compound .

- In vitro studies indicate that the risk of resistance to this compound is low when the T>MIC (time above minimum inhibitory concentration) is greater than 30% .

Preclinical Studies:

Mécanisme D'action

Tomopenem exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall and eventual cell lysis. The molecular targets include PBPs in both Gram-positive and Gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Composés similaires

- Meropénème

- Imipénème

- Ertapénème

- Doripénème

Comparaison

Le tomopénème est unique en raison de sa demi-vie plus longue que celle des autres carbapénèmes, ce qui permet une administration moins fréquente. Il a également une activité améliorée contre les agents pathogènes résistants aux médicaments, ce qui en fait un ajout précieux à l'arsenal des antibiotiques .

Activité Biologique

Tomopenem, also known as CS-023, is a novel carbapenem antibiotic that exhibits broad-spectrum antibacterial activity against a variety of pathogens, particularly those resistant to other antibiotics. Its efficacy has been studied extensively in vitro and in vivo, demonstrating significant potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, among others. This article delves into the biological activity of this compound, supported by data tables and research findings.

In Vitro Activity

This compound has shown potent in vitro activity against various strains of bacteria. Notably, it exhibits lower minimum inhibitory concentrations (MICs) compared to other carbapenems such as imipenem and meropenem.

| Pathogen | MIC (μg/ml) | Comparison with Imipenem | Comparison with Meropenem |

|---|---|---|---|

| MRSA | 4 - 8 | 2-4 fold lower | 2-8 fold lower |

| P. aeruginosa | 4 - 8 | 4 fold lower | Equal or lower |

This compound's MIC values indicate its strong antibacterial properties against resistant strains, making it a valuable option in clinical settings where resistance is prevalent .

This compound's antibacterial activity is primarily attributed to its high affinity for penicillin-binding protein (PBP) 2a, which is crucial for bacterial cell wall synthesis. This affinity allows this compound to effectively inhibit the growth of MRSA and various mutants of P. aeruginosa, including those with resistance mechanisms such as overproduction of β-lactamases and efflux pumps .

Animal Models

Research utilizing murine models has demonstrated the efficacy of this compound in treating infections. In one study, this compound was administered to neutropenic mice infected with clinical isolates of MRSA and P. aeruginosa. The results indicated that this compound significantly reduced bacterial counts compared to control groups.

Case Study: Neutropenic Murine Model

-

Dosing Regimens:

- 750 mg TID

- 1500 mg TID

- Results:

Pharmacokinetics

This compound has a longer half-life compared to other carbapenems, which enhances its potential for clinical efficacy. The pharmacokinetic profile indicates that its half-life is approximately twice that of imipenem and meropenem, allowing for sustained antibacterial activity over time .

| Parameter | This compound | Imipenem | Meropenem |

|---|---|---|---|

| Half-life (hours) | ~2.23 | ~1.0 | ~1.0 |

| Volume of distribution (L) | Unchanged | Unchanged | Unchanged |

Clinical Implications

The promising results from both in vitro and in vivo studies suggest that this compound could be an effective treatment option for serious infections caused by resistant bacteria. Its ability to maintain efficacy against strains with high MICs positions it as a critical agent in the fight against antibiotic resistance.

Potential Applications

- Treatment of nosocomial infections

- Management of complicated skin and soft tissue infections

- Therapy for pneumonia caused by resistant organisms

Propriétés

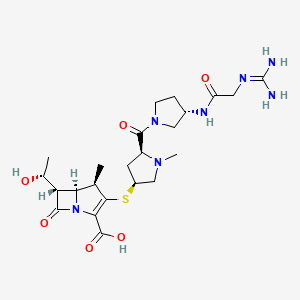

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[(3S)-3-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDAXBWZURNCHS-GPODMPQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CC[C@@H](C4)NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873384 | |

| Record name | Tomopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222400-20-6 | |

| Record name | Tomopenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222400-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomopenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222400206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOMOPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1654W9611T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tomopenem exert its antibacterial effect?

A: this compound, a β-lactam antibiotic of the carbapenem class, acts by inhibiting bacterial cell wall biosynthesis. [, , ] It exhibits a high affinity for penicillin-binding proteins (PBPs), specifically PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), PBP2 in Escherichia coli, and both PBP2 and PBP3 in Pseudomonas aeruginosa. [, ] These PBPs are essential for peptidoglycan cross-linking, a crucial step in cell wall formation. By binding to these targets, this compound disrupts cell wall integrity, ultimately leading to bacterial cell death. []

Q2: Can you elaborate on the structural characteristics of this compound, including its molecular formula and weight?

A2: Unfortunately, the provided research papers do not disclose the exact molecular formula, weight, or spectroscopic data for this compound.

Q3: What is the significance of this compound's pharmacokinetic properties, particularly its half-life?

A: this compound demonstrates a longer half-life compared to other carbapenems such as imipenem and meropenem. [] This extended half-life allows for less frequent dosing, potentially improving patient compliance. Studies have shown that a dosage of 750 mg three times a day (TID) achieves effective concentrations against P. aeruginosa and MRSA strains with minimum inhibitory concentrations (MICs) of ≤8 μg/ml. [] Increasing the dosage to 1,500 mg TID broadens the coverage to strains with MICs of ≤16 μg/ml. []

Q4: How does renal impairment affect this compound's pharmacokinetics?

A: Studies have shown that renal impairment significantly impacts the pharmacokinetics of both this compound and its major metabolite. [] As renal function decreases, the area under the curve (AUC) for this compound increases, indicating reduced clearance. [] This highlights the importance of dosage adjustments for patients with impaired renal function to avoid potential toxicity.

Q5: What is the primary pharmacodynamic parameter driving this compound's efficacy?

A: this compound's efficacy is primarily driven by the time above the MIC (T>MIC). [, ] Research utilizing a neutropenic murine thigh infection model demonstrated a strong correlation between the percentage of time that free, unbound drug concentrations exceeded the MIC (f%TMIC) and bacterial killing for both P. aeruginosa and MRSA. []

Q6: What are the reported in vivo efficacy findings for this compound?

A: this compound has demonstrated efficacy in various in vivo models. In a murine model of chronic P. aeruginosa airway infection, this compound significantly reduced bacterial load in the lungs compared to controls. [] Additionally, human-simulated exposures of this compound in a neutropenic murine thigh infection model showed bactericidal or bacteriostatic effects against a range of clinical isolates of P. aeruginosa and MRSA. [] These findings suggest promising therapeutic potential for this compound in treating infections caused by these pathogens.

Q7: Has any resistance to this compound been observed?

A: While this compound shows promise against challenging pathogens, emergence of resistance has been observed in in vitro studies, particularly at lower T>MIC exposures. [] This emphasizes the importance of further research to understand the mechanisms of resistance and to develop strategies to mitigate its development.

Q8: How does the activity of this compound compare to existing carbapenems like Meropenem?

A: this compound demonstrates similar pharmacodynamic characteristics to Meropenem against P. aeruginosa. [] Notably, this compound exhibits greater potency than imipenem and meropenem against methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa clinical isolates. [] This enhanced activity is attributed to its higher affinity for PBP2a in MRSA and its effectiveness against various P. aeruginosa mutants with resistance mechanisms such as efflux pump overexpression and β-lactamase production. []

Q9: What are the implications of this compound's activity against drug-resistant P. aeruginosa mutants?

A: this compound exhibits promising activity against P. aeruginosa mutants with various resistance mechanisms, including overexpression of efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN) and production of AmpC β-lactamase. [] This suggests its potential as a valuable therapeutic option for treating infections caused by multidrug-resistant P. aeruginosa, which pose a significant threat to public health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.